molecular formula C16H15N3O3 B15016599 N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B15016599
M. Wt: 297.31 g/mol
InChI Key: HFMLIFILTZBGNA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage (C=N-NH) and a nitro group (NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the reaction of 4-methylacetophenone with 4-nitrobenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the corresponding hydrazine derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a hydrazone linkage and a nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C16H15N3O3/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(10-8-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+

InChI Key

HFMLIFILTZBGNA-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.